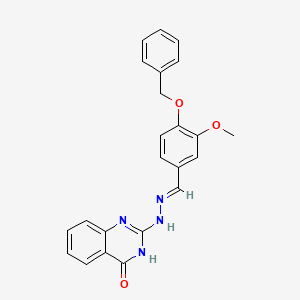![molecular formula C17H19NO2 B6118496 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B6118496.png)
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxybenzamide inhibitors. It has been extensively studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
作用機序
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione exerts its anticancer effects by inhibiting HDACs, which are enzymes that are involved in the regulation of gene expression. HDACs remove acetyl groups from histones, which leads to chromatin condensation and repression of gene expression. By inhibiting HDACs, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione leads to hyperacetylation of histones, which leads to chromatin relaxation and activation of gene expression. This, in turn, leads to the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, as well as the replication of the human immunodeficiency virus (HIV). In addition, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been extensively studied, which means that there is a large body of literature on its properties and effects. However, one limitation of using 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione in lab experiments is that it is a relatively new compound, which means that its long-term effects are not yet fully understood.
将来の方向性
There are several future directions for research on 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione. One direction is to study its effects on other types of cancer, as well as its potential as a treatment for other diseases, such as malaria and HIV. Another direction is to study its mechanism of action in more detail, in order to identify new targets for anticancer therapy. Finally, there is a need for further studies to determine the long-term effects of 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione, as well as its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione is a synthetic compound that has shown promise as an anticancer agent due to its ability to inhibit HDACs. It has been extensively studied for its potential as a treatment for various types of cancer, as well as other diseases. While there are advantages and limitations to using 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione in lab experiments, there are several future directions for research on this compound that could lead to new treatments for cancer and other diseases.
合成法
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione can be synthesized through a multistep process starting from 2,3-dichloroindene. The first step involves the reaction of 2,3-dichloroindene with cycloheptylamine to form the corresponding amine. This is followed by the reaction of the amine with ethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with hydroxylamine to form 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione.
科学的研究の応用
2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer. In addition, 2-[(cycloheptylamino)methylene]-1H-indene-1,3(2H)-dione has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
特性
IUPAC Name |
2-(cycloheptyliminomethyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16-13-9-5-6-10-14(13)17(20)15(16)11-18-12-7-3-1-2-4-8-12/h5-6,9-12,19H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEWJINMOZXYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,6-dimethoxyphenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6118424.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6118428.png)

![{1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6118442.png)

![5-(4-fluorophenyl)-2-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B6118457.png)

![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6118466.png)
![2-{4-[2-(isopropylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6118468.png)
![N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B6118472.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]isonicotinamide](/img/structure/B6118476.png)
![1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B6118488.png)
![N-ethyl-N-(4-pyridinylmethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6118512.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-(2-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B6118513.png)